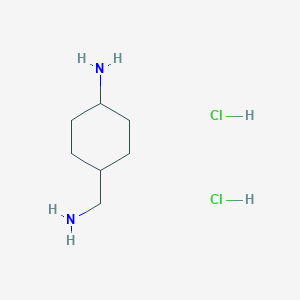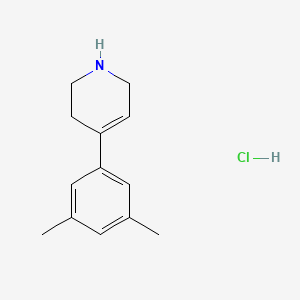
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
The compound “4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride” likely contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3,5-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached at the 3rd and 5th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydropyridine ring, possibly through a cyclization reaction . The 3,5-dimethylphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyridine ring attached to a 3,5-dimethylphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrahydropyridine and phenyl rings. The electron-rich nitrogen in the ring could potentially act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of functional groups .Scientific Research Applications
Antimicrobial and Antifungal Applications
This compound exhibits potential as an antimicrobial and antifungal agent. The presence of the tetrahydropyridine moiety can be crucial for the activity against a variety of microbial and fungal pathogens. Research suggests that derivatives of tetrahydropyridine, such as 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride , could be synthesized and tested for their efficacy in treating infections caused by resistant strains .
Anticancer Properties
The structural similarity of this compound to other pharmacologically active diazines indicates its potential use in cancer treatment. Diazines are known for their anticancer properties, and the modification of their structure, as seen in this compound, could lead to new therapeutic agents with improved efficacy and reduced side effects .
Cardiovascular Therapeutics
Compounds with a tetrahydropyridine core have been associated with cardiovascular benefits. They may act as calcium channel blockers or adenosine receptor modulators, which are important targets in the treatment of hypertension and other cardiovascular diseases .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier suggests its potential for neuroprotective applications. It could be used in the development of treatments for neurodegenerative diseases or as a protective agent against neurotoxicity .
Anti-inflammatory and Analgesic Effects
Due to its chemical structure, 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may exhibit anti-inflammatory and analgesic activities. This makes it a candidate for the development of new pain relief medications, especially for chronic inflammatory conditions .
Antidiabetic Activity
The compound could also be explored for its antidiabetic properties. As a derivative of diazine, it might interact with biological targets involved in glucose metabolism, offering a new approach to diabetes management .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h3,7-9,14H,4-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDJFWZESEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)
![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
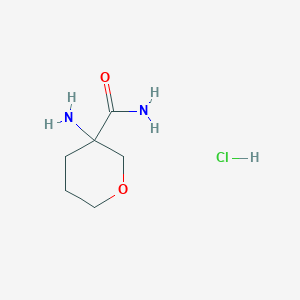
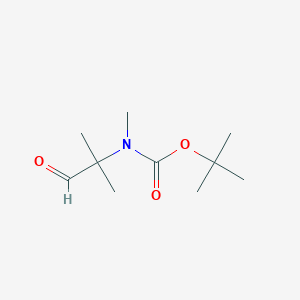


![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

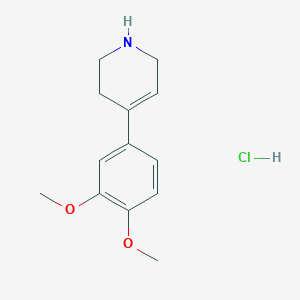
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)
